molecular formula C11H11BrO4 B566016 p-Bromophenacyl Lactate CAS No. 99853-28-8

p-Bromophenacyl Lactate

Cat. No. B566016
CAS RN: 99853-28-8
M. Wt: 287.109
InChI Key: OBXSUTQDQHWMOH-UHFFFAOYSA-N
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Description

P-Bromophenacyl Lactate (PBL) is a brominated phenacyl lactate compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of ways, including as a reagent in organic synthesis and as a biochemical tool in laboratory experiments. PBL is a relatively new compound, and its full potential has yet to be realized.

Scientific Research Applications

  • Gastrointestinal Protection : Bromophenacyl bromide (BPB), a phospholipase A2 inhibitor, has shown significant antiulcer and cytoprotective activity against experimentally induced gastroduodenal lesions. BPB was found to inhibit gastric acid secretion and protect against chemically induced gastric and duodenal ulcers in rats (Tariq et al., 2006).

  • Inhibition of Adenylate Cyclase : BPB has been reported to irreversibly inhibit adenylate cyclase activity stimulated by various agents, suggesting its potential in biochemical studies focusing on cellular signaling pathways (O'Donnell & Howlett, 1991).

  • Neurophysiology : The phospholipase A2 (PLA2) inhibitor BPB was found to affect the induction and maintenance of long-term potentiation (LTP) in the hippocampal slice preparation, indicating its role in neural plasticity studies (Massicotte et al., 1990).

  • Cellular Calcium Dynamics : BPB has been shown to induce Ca2+ influx in human gingival fibroblasts, suggesting its utility in studies investigating cellular calcium signaling mechanisms (Ogata et al., 2002).

  • Enzyme Activity and Modification : BPB's reaction with phospholipase A2 from Naja naja naja leads to almost complete loss of enzymatic activity, pointing towards its use in enzymology and protein chemistry (Roberts et al., 1977).

  • Membrane Lipid Metabolism : BPB has been shown to strongly inhibit the elongation of endogenous fatty acids in brain mitochondria and microsomes, highlighting its potential in studies related to membrane lipid metabolism (Gan-Elepano & Mead, 1978).

  • Analytical Chemistry and Microbiology : BPB derivatives have been used in high-performance liquid chromatography for identifying mycobacteria and for the determination of low-molecular-weight straight-chain carboxylic acids in biological fluids, demonstrating its application in analytical and microbiological research (Butler et al., 1991; L'emeillat et al., 1981).

  • Pharmacology and Cell Death : BPB has been shown to promote cell death in various cell lines, involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2, which is important in pharmacological studies and understanding cell death mechanisms (Fuentes et al., 2003).

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSUTQDQHWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromophenacyl Lactate

Citations

For This Compound
6
Citations
O Gabriel - Methods in Enzymology, 1966 - Elsevier
Publisher Summary This chapter reveals that the formate is converted to p-bromophenaeyl formate by reaction with 2,4′-dibromoacetophenone. The p-bromophenacyl formate is …
Number of citations: 3 www.sciencedirect.com
K MATSUBAYASHI, T TAKEGOSHI - Drug Metabolism and …, 1987 - jstage.jst.go.jp
… Racemic lactic acid was dissolved in the urine of the mouse administered with 14C-MDP Lys(L 18) and derivatized to p-bromophenacyl lactate prior to the recrystallization. …
Number of citations: 0 www.jstage.jst.go.jp
Y Umeda, K Furihata, S Sakuda, H Nagasawa… - Organic …, 2007 - ACS Publications
… The reaction mixture was concentrated to dryness and separated by preparative silica gel-TLC (n-hexane:EtOAc = 3:1) to give p-bromophenacyl lactate. According to the retention time …
Number of citations: 32 pubs.acs.org
O Gabriel - Journal of Biological Chemistry, 1966 - Elsevier
The biosynthesis of thymidine diphospho-l-rhamnose from thymidine diphosphoglucose specifically labeled with tritium at carbon 3 has been studied with an enzyme preparation from …
Number of citations: 16 www.sciencedirect.com
O Gabriel, LC Lindquist - Journal of Biological Chemistry, 1968 - Elsevier
The reaction mechanism for the first biosynthetic step leading to the formation of deoxy sugars has been studied with a specifically tritiated substrate, thymidine diphosphoglucose-4T. In …
Number of citations: 73 www.sciencedirect.com
松林久一, 竹越敏夫 - 薬物動態, 1987 - jlc.jst.go.jp
… Racemic lactic acid was dissolved in the urine of the mouse administered with 14C-MDP Lys(L 18) and derivatized to p-bromophenacyl lactate prior to the recrystallization. …
Number of citations: 4 jlc.jst.go.jp

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